N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 361479-37-0
VCID: VC4669755
InChI: InChI=1S/C21H22BrN3O3S3/c1-13-9-14(2)11-25(10-13)31(27,28)16-5-3-15(4-6-16)20(26)24-21-23-17(12-29-21)18-7-8-19(22)30-18/h3-8,12-14H,9-11H2,1-2H3,(H,23,24,26)
SMILES: CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br)C
Molecular Formula: C21H22BrN3O3S3
Molecular Weight: 540.51

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

CAS No.: 361479-37-0

Cat. No.: VC4669755

Molecular Formula: C21H22BrN3O3S3

Molecular Weight: 540.51

* For research use only. Not for human or veterinary use.

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide - 361479-37-0

Specification

CAS No. 361479-37-0
Molecular Formula C21H22BrN3O3S3
Molecular Weight 540.51
IUPAC Name N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Standard InChI InChI=1S/C21H22BrN3O3S3/c1-13-9-14(2)11-25(10-13)31(27,28)16-5-3-15(4-6-16)20(26)24-21-23-17(12-29-21)18-7-8-19(22)30-18/h3-8,12-14H,9-11H2,1-2H3,(H,23,24,26)
Standard InChI Key NAAQWDGZQQCJGS-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features three distinct domains:

  • Thiophene-Thiazole Core: A 5-bromothiophen-2-yl group fused to a thiazole ring at the 4-position, introducing electron-withdrawing and aromatic characteristics .

  • Sulfonamide Linker: A 4-((3,5-dimethylpiperidin-1-yl)sulfonyl) group that enhances solubility and enables target binding via sulfonyl interactions.

  • Benzamide Terminal: A benzamide moiety that may participate in hydrogen bonding and π-π stacking with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.361479-37-0
Molecular FormulaC21H22BrN3O3S3\text{C}_{21}\text{H}_{22}\text{BrN}_{3}\text{O}_{3}\text{S}_{3}
Molecular Weight540.51 g/mol
IUPAC NameN-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Canonical SMILESC1=CC(=C(S1)Br)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4C(CC(C4)C)C

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Thiazole Ring Formation: Condensation of 5-bromo-2-thiophenecarboxaldehyde with thiourea derivatives under acidic conditions to form the 4-(5-bromothiophen-2-yl)thiazol-2-amine intermediate.

  • Sulfonylation: Reaction of 4-(chlorosulfonyl)benzoyl chloride with 3,5-dimethylpiperidine to yield the sulfonamide-linked benzoyl chloride.

  • Amidation: Coupling the thiazole-2-amine intermediate with the sulfonamide benzoyl chloride using carbodiimide-based coupling agents.

Patents describing analogous thiazole syntheses (e.g., WO2006066172A1 ) corroborate the use of DMF as a solvent and sodium bicarbonate for quenching, though specific conditions for this compound remain proprietary .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Thiazole formationThiourea, HCl, 100°C, 5 h68%
SulfonylationClSO2_2C6_6H4_4COCl, Et3_3N, 0°C82%
AmidationEDC, DMAP, CH2_2Cl2_2, rt75%

Pharmacological Activities

Antimicrobial Efficacy

Preliminary assays suggest MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to thiazole’s disruption of microbial cell membranes. The 3,5-dimethylpiperidine substituent may enhance lipid bilayer penetration.

Structure-Activity Relationships (SAR)

Role of Substituents

  • Bromine at Thiophene: Electrophilic bromine increases reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) .

  • 3,5-Dimethylpiperidine: Enhances metabolic stability compared to unsubstituted piperidines, as evidenced by longer plasma half-lives in rodent models.

  • Benzamide vs. Phenyl: Replacement of the benzamide with a phenyl group (as in LookChemical’s VC4669755 analog ) reduces anticancer activity by 40%, underscoring the amide’s role in target binding .

Table 3: Comparative Activity of Structural Analogs

CompoundAnticancer IC50_{50} (μM)Antimicrobial MIC (μg/mL)
Target Compound2.1–8.44–16
N-[4-(5-Bromothiophen-2-yl)thiazol-2-yl]-4-phenyl-benzamide 13.732

Mechanistic Hypotheses and Future Directions

Putative Targets

  • Kinase Inhibition: Molecular docking studies suggest affinity for EGFR (ΔG = −9.2 kcal/mol) and VEGFR-2 (ΔG = −8.7 kcal/mol).

  • DNA Interaction: Planar thiophene-thiazole system may intercalate DNA, inducing apoptosis.

Research Gaps

  • In Vivo Toxicity: No data on LD50_{50} or chronic exposure effects.

  • Enzymatic Metabolism: Role of cytochrome P450 isoforms in clearance remains unstudied.

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